3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one
CAS No.:
Cat. No.: VC17785707
Molecular Formula: C12H22N2O
Molecular Weight: 210.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O |
|---|---|
| Molecular Weight | 210.32 g/mol |
| IUPAC Name | 1-(3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl)-3,3-dimethylbutan-1-one |
| Standard InChI | InChI=1S/C12H22N2O/c1-12(2,3)6-11(15)14-5-4-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3 |
| Standard InChI Key | ASNLBQCBENOERA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)CC(=O)N1CCC2C1CNC2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s IUPAC name, 1-(3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl)-3,3-dimethylbutan-1-one, reflects its intricate framework. The structure comprises:
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A butan-1-one backbone with 3,3-dimethyl substituents, introducing steric hindrance and influencing reactivity.
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An octahydropyrrolo[2,3-c]pyrrol moiety, a bicyclic system containing two fused pyrrolidine rings. This moiety contributes to the compound’s rigidity and potential for hydrogen bonding via its nitrogen atoms.
Molecular Formula and Physicochemical Data
Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 210.32 g/mol |
| SMILES Notation | CC(C)(C)CC(=O)N1CCC2C1CNC2 |
| InChI Key | ASNLBQCBENOERA-UHFFFAOYSA-N |
The carbonyl group at position 1 of the butanone chain is a critical electrophilic site, while the dimethyl groups at position 3 enhance hydrophobicity.
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed protocols remain proprietary, synthesis likely involves multi-step organic reactions:
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Formation of the Pyrrolo-Pyrrol Moiety: Cyclization of pyrrolidine precursors under acidic or basic conditions, as seen in analogous heterocycle syntheses.
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Acylation of the Bicyclic Amine: Reaction of the pyrrolo-pyrrol amine with 3,3-dimethylbutanoyl chloride or equivalent acylating agents.
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Purification: Chromatographic techniques to isolate the target compound from byproducts.
Reactivity Profile
The compound’s reactivity is shaped by:
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Ketone Group: Susceptible to nucleophilic attack (e.g., Grignard reactions, reductions to secondary alcohols).
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Tertiary Amine: Participates in acid-base reactions and may coordinate metal ions.
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Steric Effects: Dimethyl groups hinder access to the carbonyl carbon, moderating reaction kinetics.
Comparative Analysis with Related Compounds
The compound’s uniqueness becomes evident when compared to simpler pyrrole derivatives:
| Compound | Key Differences | Biological Relevance |
|---|---|---|
| 4-Methylpyrrole | Lacks bicyclic structure | Limited to small-molecule studies |
| 1-(3,5-Dimethyl-1H-pyrrol-2-yl)Ethan-1-One | Single pyrrole ring | Used in fragrance synthesis |
| Target Compound | Bicyclic system + dimethyl groups | Enhanced binding affinity |
The fusion of two pyrrolidine rings and dimethyl substitution confer superior metabolic stability and target selectivity compared to monocyclic analogs.
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